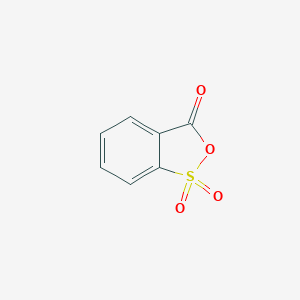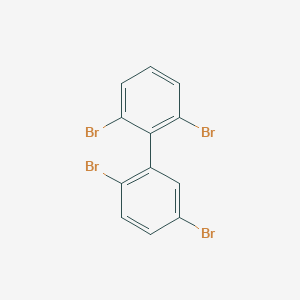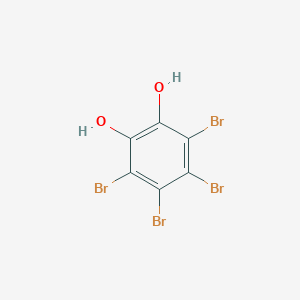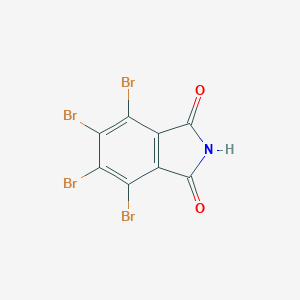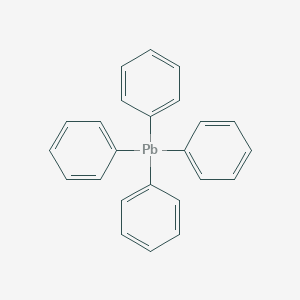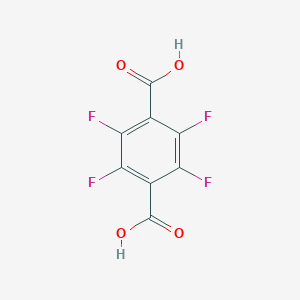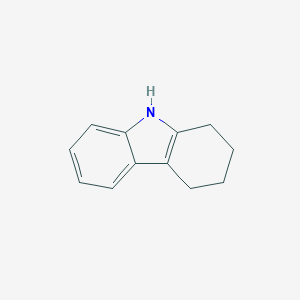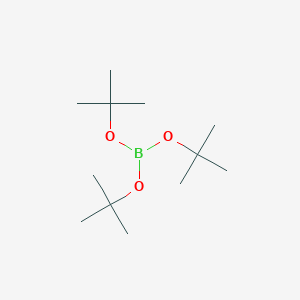
Tri-tert-butyl borate
Descripción general
Descripción
Tri-tert-butyl borate is an organoborate commonly used to prepare other borate esters. It is also used as a substrate in Rh-catalyzed carbonylation reactions .
Synthesis Analysis
The reagent is prepared via the reaction of sodium borohydride with tert-butanol in the presence of acetic acid . It is generally used in the synthesis of other borate esters or as a reactive coupling partner in rhodium-catalyzed carbonylation .Molecular Structure Analysis
The molecular formula of Tri-tert-butyl borate is C12H27BO3 .Chemical Reactions Analysis
Tri-tert-butyl borate is used in various chemical reactions. For instance, it reacts with various alcohols and carboxylic acids in the presence of a catalytic amount of an acid to provide the corresponding tert-butyl ethers and esters .Physical And Chemical Properties Analysis
Tri-tert-butyl borate is a colorless liquid with a boiling point of 101°C at 74 mmHg and a melting point of 18-19°C. It has a density of 0.811 g/mL at 25°C and is soluble in most organic solvents .Aplicaciones Científicas De Investigación
Synthesis of Chiral α-Hydroxy Esters
Scientific Field
Application Summary
Tri-tert-butyl borate is used as an additive in the synthesis of chiral α-hydroxy esters . This process involves reacting dimethylzinc with α-ketoesters .
Results or Outcomes
The outcome of this process is the formation of chiral α-hydroxy esters . The specific yield, purity, and stereochemical outcome can vary depending on the reaction conditions .
Synthesis of Boronate of (+)-Pinane-2,3-diol
Application Summary
Tri-tert-butyl borate is used as a starting material in the synthesis of boronate of (+)-pinane-2,3-diol .
Results or Outcomes
The outcome of this process is the formation of boronate of (+)-pinane-2,3-diol .
Rhodium-Catalyzed Carbonylation Reactions
Application Summary
Tri-tert-butyl borate is used as a substrate in Rhodium-catalyzed carbonylation reactions . This process involves the reaction of Tri-tert-butyl borate with a carbonyl compound in the presence of a Rhodium catalyst .
Results or Outcomes
The outcome of this process is the formation of a carbonylated product .
Preparation of Polyborated Systems
Application Summary
Tri-tert-butyl borate is used in the preparation of 1,1,1-tri(boryl)alkanes, 1,2,3-tri(boryl)alkanes, 1,1,2-tri(boryl)alkanes, as well as 1,1,2-tri(boryl)alkenes . These polyborated systems are easily applied in the construction of new carbon-carbon and carbon-heteroatom bonds .
Results or Outcomes
The outcome of this process is the formation of polyborated systems .
Synthesis of Dihydropyrimidinone Derivatives
Application Summary
Tri-tert-butyl borate is used as a catalyst in the synthesis of dihydropyrimidinone derivatives via the Biginelli reaction .
Results or Outcomes
The outcome of this process is the formation of dihydropyrimidinone derivatives .
Preparation of Carbon Nanotube-B2O3 Nanocomposite
Scientific Field
Application Summary
Tri-tert-butyl borate is used as a boron oxide source to prepare carbon nanotube-B2O3 nanocomposite by solvothermal method .
Results or Outcomes
The outcome of this process is the formation of carbon nanotube-B2O3 nanocomposite .
Safety And Hazards
Tri-tert-butyl borate is classified as a flammable liquid. It should be kept away from heat, sparks, open flames, and hot surfaces. It should be handled with protective gloves, eye protection, and face protection. In case of skin contact, contaminated clothing should be removed immediately and the skin should be rinsed with water .
Direcciones Futuras
Tri-tert-butyl borate has been used as an electrolyte additive in the design of cathode interphase chemistry for high-voltage batteries . This work emphasizes the significance of cathode interphase chemistry and provides a practical strategy for the performance improvement of various high-voltage batteries .
Propiedades
IUPAC Name |
tritert-butyl borate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H27BO3/c1-10(2,3)14-13(15-11(4,5)6)16-12(7,8)9/h1-9H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMCWFMOZBTXGKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(OC(C)(C)C)(OC(C)(C)C)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H27BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50302581 | |
| Record name | Tri-tert-butyl borate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50302581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tri-tert-butyl borate | |
CAS RN |
7397-43-5 | |
| Record name | tert-Butyl borate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7397-43-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 151952 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007397435 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tri-tert-butyl borate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=151952 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Tri-tert-butyl borate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50302581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-butyl (4R,4aS,7R,7aR,12bS)-7-[[(E)-3-(furan-3-yl)prop-2-enoyl]-methylamino]-4a-hydroxy-9-methoxy-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-3-carboxylate](/img/structure/B147464.png)
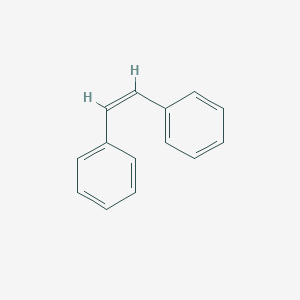
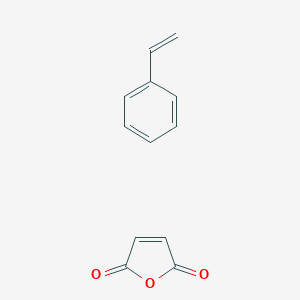
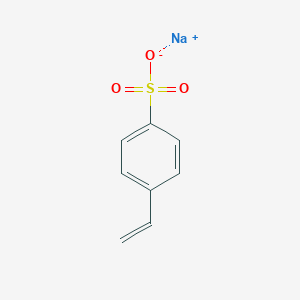
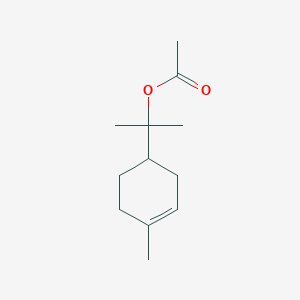
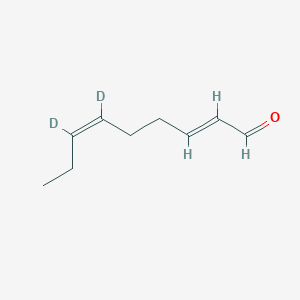
![tert-butyl (4R,4aS,7aR,12bS)-4a-hydroxy-9-methoxy-7-oxo-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-3-carboxylate](/img/structure/B147473.png)
